molecular formula C30H63ClN2O3 B591185 Behenamidopropyl pg-dimonium chloride CAS No. 136920-10-0

Behenamidopropyl pg-dimonium chloride

Cat. No.: B591185
CAS No.: 136920-10-0
M. Wt: 535.295
InChI Key: XJMNWALRJHPRBS-UHFFFAOYSA-N
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Description

Behenamidopropyl pg-dimonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in personal care products, particularly in hair care formulations, due to its conditioning and anti-static effects. The compound is characterized by its long alkyl chain, which enhances its affinity for hair and skin, making it an effective conditioning agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride typically involves the reaction of behenyl alcohol with dimethylamine and propylene oxide. This process results in the formation of the quaternary ammonium compound with a long carbon chain. The reaction conditions generally include:

    Temperature: Moderate temperatures are maintained to ensure the stability of the reactants and products.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Solvents: Solvents such as water or alcohols are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The product is purified through filtration, distillation, or crystallization to remove any impurities and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Behenamidopropyl pg-dimonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The quaternary ammonium group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Halides, hydroxides, and amines are common nucleophiles used in substitution reactions.

Major Products Formed

Scientific Research Applications

Behenamidopropyl pg-dimonium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in biological studies for its antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.

    Industry: Widely used in the personal care industry, particularly in hair conditioners, shampoos, and other hair care products, due to its conditioning and anti-static effects.

Mechanism of Action

The mechanism of action of behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride involves its interaction with the lipid bilayers of cell membranes. The long alkyl chain allows the compound to embed itself into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the quaternary ammonium group interacts with negatively charged surfaces, providing conditioning and anti-static effects in hair care products.

Comparison with Similar Compounds

Similar Compounds

    Behenamidopropyl Dimethylamine: Similar in structure but lacks the quaternary ammonium group, making it less effective as a conditioning agent.

    Stearamidopropyl Dimethylamine: Another amidoamine with a shorter alkyl chain, resulting in different conditioning properties.

    Cetrimonium Chloride: A widely used quaternary ammonium compound with similar conditioning properties but a different alkyl chain length.

Uniqueness

Behenamidopropyl pg-dimonium chloride is unique due to its long alkyl chain and the presence of both quaternary ammonium and dihydroxypropyl groups. This combination provides superior conditioning, anti-static, and antimicrobial properties compared to other similar compounds.

Properties

IUPAC Name

2,3-dihydroxypropyl-[3-(docosanoylamino)propyl]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-30(35)31-25-23-26-32(2,3)27-29(34)28-33;/h29,33-34H,4-28H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMNWALRJHPRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929582
Record name 2,3-Dihydroxy-N,N-dimethyl-N-[3-[(1-oxodocosyl)amino]propyl]-1-propanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136920-10-0
Record name 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-[3-[(1-oxodocosyl)amino]propyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136920-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Behenamidopropyl pg-dimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136920100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-N,N-dimethyl-N-[3-[(1-oxodocosyl)amino]propyl]-1-propanaminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Behenamidopropyl-dimethyl-(dihydroxypropyl) ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BEHENAMIDOPROPYL PROPYLENE GLYCOL-DIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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